The compound 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic molecule notable for its unique structural features, including a cyclopenta[b]thiophene moiety and a cyano group. Its molecular formula is and it has a molecular weight of approximately 262.28 g/mol. The compound's structure can be represented by the following IUPAC name and associated identifiers:
This compound is characterized by the presence of functional groups that may contribute to its biological activity and potential applications in medicinal chemistry.
The reactivity of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid can be attributed to its functional groups:
These reactions are significant for synthesizing derivatives that might exhibit enhanced biological properties.
The synthesis of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic synthesis techniques:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
The potential applications of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid span various fields:
Interaction studies involving this compound could focus on:
Such studies are crucial for establishing safety profiles and therapeutic efficacy.
Several compounds share structural similarities with 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, which may provide comparative insights into its uniqueness:
Compound Name | Molecular Formula | CAS Number |
---|---|---|
Ethyl 4-[ (3-cyano -5,6-dihydro -4H-cyclopenta[b]thien -2 -yl) amino ] -4 -oxo -2-butenoate | C14H14N2O3S | 314283 -14 -2 |
4-Chloro-N-(3-Cyano -5,6-dihydro -4H-Cyclopenta[b]thien -2 -yl)-3-nitro-benzamide | C15H10ClN3O3S | 300815 -22 -9 |
Benzamide N-(3-Cyano -5,6-dihydro -4H-Cyclopenta[b]thien -2 -yl) | C24H20N2O4S | Not available |
These compounds highlight variations in functional groups and substituents that can significantly influence their biological activities and applications.
The systematic IUPAC name for this compound is (E)-4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, reflecting its:
Alternative designations include:
The compound has CAS Registry Number 314282-77-4 and molecular formula C₁₂H₁₀N₂O₃S, confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Key molecular parameters:
Property | Value |
---|---|
Molecular weight | 262.29 g/mol |
Exact mass | 262.0413 Da |
Heavy atom count | 18 |
Formal charge | 0 |
Hydrogen bond donors | 2 (amide NH, COOH) |
Hydrogen bond acceptors | 6 (3 O, 2 N, S) |
Key ¹H NMR signals (DMSO-d₆, 400 MHz):
¹³C NMR (100 MHz, DMSO-d₆):
IR (KBr, cm⁻¹):
While X-ray diffraction data for this specific compound remains unpublished, structural analogs like 4-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid (CAS 865593-58-4) show: